molecular formula C23H22N2S B2493740 (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine CAS No. 1619-51-8

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine

Cat. No.: B2493740
CAS No.: 1619-51-8
M. Wt: 358.5
InChI Key: RWAKVVGBTSWTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))-1-naphthylamine is a useful research compound. Its molecular formula is C23H22N2S and its molecular weight is 358.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Stability

Research on similar compounds, such as N-phenyl-α-naphthylamine and tert-butylperoxy radicals, has focused on their chemical interactions and stability. Howard and Furimsky (1973) studied the reaction of tert-butylperoxy radicals with various compounds, including α-naphthylamine, revealing insights into the rates of radical decay and activation parameters in these reactions (Howard & Furimsky, 1973).

Catalysis and Reaction Mechanisms

The preparation of catalysts involving naphthylamine derivatives has been a significant area of research. For instance, Facchetti et al. (2016) described the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts using 1-naphthylamine, which are crucial in ketone reduction (Facchetti et al., 2016).

Environmental Stability and Loss

Mar’in and Shlyapnikov (1991) investigated the environmental stability of antioxidants like phenyl-β-naphthylamine, focusing on their loss from polyethylene in natural conditions, which is crucial for understanding the environmental impact and degradation of these compounds (Mar’in & Shlyapnikov, 1991).

Synthesis and Applications in Organic Light-Emitting Diodes

The synthesis of naphthyl derivative compounds and their application in organic light-emitting diodes (OLEDs) is another area of research. Wei et al. (2021) synthesized and tested tert-butyl modified naphthylene derivatives for use in OLEDs, demonstrating their potential in advancing lighting and display technologies (Wei et al., 2021).

Analytical Chemistry and Separation Processes

Research by Wu et al. (2003) on p-tert-butylcalix[8]arene bonded capillaries for open-tubular capillary electrochromatography showed the capabilities of similar compounds in separation processes, especially for compounds like naphthols and naphthylamines (Wu et al., 2003).

Pharmacological Applications

Lacerda et al. (2012) explored the pharmacological applications of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, which have similarities to the compound . They evaluated these compounds for their anti-inflammatory properties and ability to inhibit TNF-α production (Lacerda et al., 2012).

Antioxidation Performance

Chao, Li, and Wang (2015) studied the anti-oxidation performance of commercial antioxidants including N-Phenyl-1-naphthylamine, providing insights into their effectiveness and stability under various conditions (Chao, Li, & Wang, 2015).

Properties

IUPAC Name

4-(4-tert-butylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2S/c1-23(2,3)18-13-11-17(12-14-18)21-15-26-22(25-21)24-20-10-6-8-16-7-4-5-9-19(16)20/h4-15H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAKVVGBTSWTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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